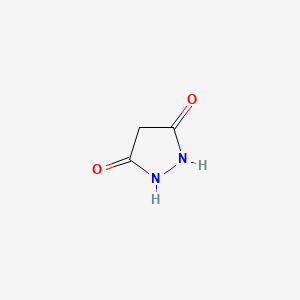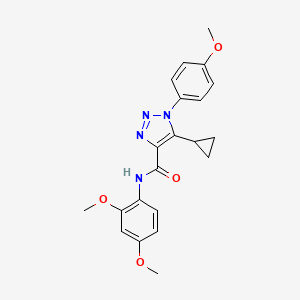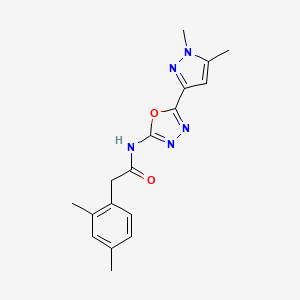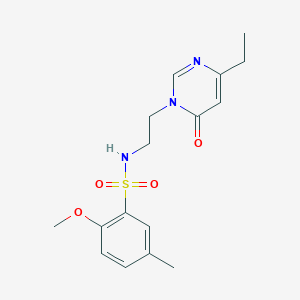
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound known for its unique chemical properties and diverse applications. This compound features a pyrimidine ring, a benzene ring, and various functional groups, contributing to its versatility in chemical reactions and its significance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multi-step organic synthesis. A common route starts with the construction of the pyrimidine ring, followed by the incorporation of the ethyl group and subsequent introduction of the benzenesulfonamide moiety. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and temperature control to achieve the desired yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for efficiency and scalability. Continuous flow chemistry might be employed to streamline the process, reducing the reaction times and enhancing safety. The industrial methods often focus on cost-effective and environmentally friendly practices to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: It can undergo reduction reactions, leading to the formation of reduced forms.
Substitution: The compound is amenable to nucleophilic and electrophilic substitution reactions due to its functional groups.
Common Reagents and Conditions: Reagents such as strong oxidizing agents (e.g., potassium permanganate) for oxidation, reducing agents (e.g., lithium aluminum hydride) for reduction, and various nucleophiles for substitution reactions are commonly used. The conditions vary based on the specific reaction, involving controlled temperatures, pH, and solvents.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfone or sulfoxide derivatives, while reduction may lead to amines or alcohols. Substitution reactions can introduce new functional groups onto the benzene or pyrimidine rings.
Scientific Research Applications
N-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide has broad applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic potential in treating various diseases due to its biochemical properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The pyrimidine and benzenesulfonamide moieties allow it to bind to specific sites, modulating biological pathways. This binding can inhibit or activate certain biochemical processes, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other pyrimidine-based compounds
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-4-13-10-16(20)19(11-17-13)8-7-18-24(21,22)15-9-12(2)5-6-14(15)23-3/h5-6,9-11,18H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVGUMOLYAXSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate](/img/structure/B2422580.png)
![N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2422581.png)
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2422582.png)
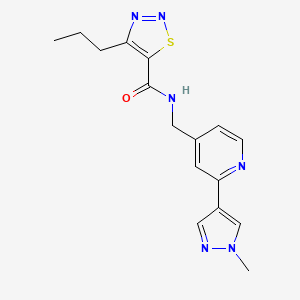
![5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide](/img/structure/B2422588.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2422591.png)
![3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2422592.png)
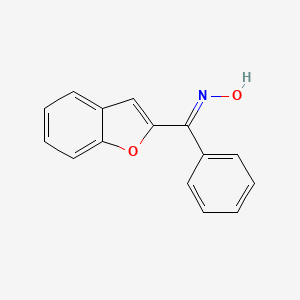
![13-chloro-5-(2-fluorophenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2422595.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2422597.png)
![N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2422598.png)
